molecular formula C13H17NO2 B020440 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile CAS No. 20850-49-1

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B020440
CAS No.: 20850-49-1
M. Wt: 219.28 g/mol
InChI Key: NFXAXMOAVPLEBH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, where 3,4-dimethoxybenzaldehyde is reacted with a nitrile in the presence of a catalyst such as copper chromite or palladium. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is unique due to its specific nitrile functional group and the presence of a 3,4-dimethoxyphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXAXMOAVPLEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864963
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20850-49-1
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Isopropylhomoveratronitrile
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Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Record name 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile
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Record name 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE
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Synthesis routes and methods I

Procedure details

To a solution of 9.99 g (56.4 mmol) of (3,4-Dimethoxyphenyl)acetonitrile in 141 mL of tetrahydrofuran (THF) at −30° C., was slowly added 56.4 mL (56.4 mmol) of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF). The mixture was stirred at −30° C. for 10 minutes and 10.6 mL (113.0 mmol) of 2-bromopropane was added. The mixture was heated to reflux for 2 hours (h) then left at 22° C. for about 16 h. A saturated aqueous solution of NH4Cl was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated. The residue was purified by flash chromatography on silica gel eluting first with hexane and then gradually increasing to 15% ethyl acetate/hexane to give 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as an oil.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
141 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

27.83 g of 50% NaOH solution, 5.84 g (145.95 mmol) of NaOH pellets and veratryl cyanide (8.9 g, 50.24 mmol) were placed in a 100 ml round-bottom flask. 2.05 g (9.02 mmol) of TEBAC was added and the mixture was stirred until homogenous while heating to 50° C. with a heating mantle. Isopropyl bromide (5.5 ml, 58.58 mmol) was added dropwise over 0.5 h at 50° C.±5° to the above mixture which was stirred at 50° C.±5° for 24 hours. The reactin mixture was partitioned between water and toluene and transferred to a separatory funnel. The aqueous layer was drawn off and extracted with ether. The toluene and ether fractions were combined and washed twice with water and dried over Na2SO4. The mixture was filtered and solvent removed by rotary evaporation. The combined fractions, following evaporation and recrystallization from 70 percent methanol/water yielded 6.32 g of the title compound (57% yield).
Name
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
catalyst
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

457.4 g (2 mol) of α-isopropyl-veratryl chloride, 108 g (2.2 mol) of sodium cyanide, 10 mol-% of phase transfer catalyst, 100 ml of water and 800 ml of triethylamine are stirred together for 5 hours at 60° C. After the addition of 60 ml of 30% sodium hydroxide solution and 300 ml of water, the organic phase is separated off. After removal of the triethylamine by distillation, the residue is distilled in a fine vacuum. The distillate obtained is recrystallised from methanol/water.
Quantity
457.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Customer
Q & A

Q1: What are the key advantages of using microwave technology in the synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile?

A1: Microwave technology offers significant benefits for synthesizing this compound compared to conventional methods. Research [, ] highlights that microwave-assisted synthesis:

  • Significantly reduces reaction time: The optimal reaction time under microwave irradiation was just 6 minutes [], showcasing a substantial improvement over traditional heating methods.
  • Increases yield: Microwave technology, coupled with the appropriate catalyst (TEBA), resulted in an impressive yield of 82% [], exceeding yields typically achieved through conventional methods.

Q2: What are the key findings regarding the optimized synthetic route for this compound?

A2: Both research papers highlight the effectiveness of using 3,4-dimethoxyphenylacetonitrile and 2-bromopropane as starting materials for the synthesis of this compound [, ]. Key findings include:

  • Catalyst optimization: The use of TEBA (triethylbenzylammonium chloride) as a phase-transfer catalyst proved crucial for achieving high yields [].
  • Microwave conditions: A specific combination of microwave power (30 mA) and irradiation time (6 minutes) was identified as optimal for maximizing yield [].
  • Structural confirmation: The chemical structure of the synthesized compound was confirmed using analytical techniques such as HPLC and 1H NMR [, ].

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